An In-depth Technical Guide to 4-Hydroxyquinoline-6-acetic acid: Physicochemical Properties and Molecular Characteristics
An In-depth Technical Guide to 4-Hydroxyquinoline-6-acetic acid: Physicochemical Properties and Molecular Characteristics
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 4-Hydroxyquinoline-6-acetic acid (CAS No. 1261543-45-6), a quinoline derivative of interest in medicinal chemistry and drug discovery. The document outlines its molecular and physicochemical properties, offering a foundational understanding for its application in research and development. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed molecular information with computationally predicted physicochemical properties to offer a comprehensive profile.
Molecular Identity and Structure
4-Hydroxyquinoline-6-acetic acid belongs to the quinoline class of heterocyclic aromatic organic compounds. Its structure features a quinoline core substituted with a hydroxyl group at the 4-position and an acetic acid group at the 6-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pertinent to its potential biological activity and application in drug design.
Molecular Formula: C₁₁H₉NO₃[1]
Molecular Weight: 203.19 g/mol [1]
The structural representation of 4-Hydroxyquinoline-6-acetic acid is depicted in the following diagram:
Caption: Molecular Structure of 4-Hydroxyquinoline-6-acetic acid.
Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Melting Point (°C) | 230-250 | Prediction based on structural analogs[2][3] |
| Boiling Point (°C) | > 400 | Computational Prediction |
| Water Solubility | Low to moderate | Qualitative prediction based on structure[4] |
| logP (o/w) | 1.5 - 2.5 | Computational Prediction[5][6] |
| pKa (acidic) | 4.0 - 5.0 (Carboxylic acid) | Prediction based on functional groups[7][8][9][10][11] |
| pKa (basic) | 8.5 - 9.5 (Quinoline nitrogen) | Prediction based on functional groups[7][8][9][10][11] |
Note: These values are computationally derived estimates and should be confirmed through experimental validation.
Synthesis and Potential Applications
Synthetic Pathways
The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established methods.[12][13][14] A common approach is the Conrad-Limpach reaction or the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a β-ketoester or a malonic ester derivative, respectively.[14][15] For 4-Hydroxyquinoline-6-acetic acid, a plausible synthetic route would involve the reaction of 4-aminophenylacetic acid with a suitable three-carbon synthon, followed by a high-temperature cyclization step.
Caption: A plausible synthetic pathway for 4-Hydroxyquinoline-6-acetic acid.
Potential Applications in Drug Discovery
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[15][16][17] The presence of both a hydroxyl group and a carboxylic acid group in 4-Hydroxyquinoline-6-acetic acid makes it an attractive candidate for further investigation in several areas:
-
Anticancer Research: Quinoline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of dihydroorotate dehydrogenase (DHODH).[18]
-
Antibacterial Agents: The 4-quinolone core is central to the activity of many antibacterial drugs.[19]
-
Enzyme Inhibition: The functional groups on the molecule could serve as key interaction points with the active sites of various enzymes.
Experimental Protocols for Physicochemical Property Determination
To facilitate further research and validate the predicted properties, the following section outlines standard experimental protocols for determining the key physicochemical parameters of 4-Hydroxyquinoline-6-acetic acid.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Protocol:
-
A small amount of finely powdered 4-Hydroxyquinoline-6-acetic acid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Aqueous Solubility
Principle: The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution at a specific temperature.
Protocol:
-
An excess amount of 4-Hydroxyquinoline-6-acetic acid is added to a known volume of water in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The undissolved solid is separated from the solution by centrifugation and filtration.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Octanol-Water Partition Coefficient (logP)
Principle: The shake-flask method is the traditional technique for determining the logP value, which measures the ratio of the concentration of the compound in octanol and water at equilibrium.
Protocol:
-
A known amount of 4-Hydroxyquinoline-6-acetic acid is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
The mixture is then centrifuged to separate the octanol and water layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
Principle: Potentiometric titration is a common method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Protocol:
-
A solution of 4-Hydroxyquinoline-6-acetic acid of known concentration is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa values are determined from the inflection points of the titration curve.
Caption: Experimental workflow for the determination of physicochemical properties.
Conclusion
4-Hydroxyquinoline-6-acetic acid is a compound with significant potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its molecular and physicochemical properties, combining confirmed data with reliable predictions. The outlined experimental protocols offer a clear path for researchers to validate these properties and further explore the therapeutic potential of this promising molecule. The availability of this comprehensive information is intended to accelerate research and development efforts centered on this and related quinoline derivatives.
Sources
- 1. 1261543-45-6|4-Hydroxyquinoline-6-acetic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. peerj.com [peerj.com]
- 8. scitechnol.com [scitechnol.com]
- 9. mdpi.com [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
